molecular formula C10H17N3O B15053357 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine

1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine

Cat. No.: B15053357
M. Wt: 195.26 g/mol
InChI Key: NOGWKBQXESZKJE-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine is a complex organic compound that features both an imidazole ring and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine typically involves the reaction of an imidazole derivative with a tetrahydrofuran-based reagent. One common method involves the use of 2-bromoethylamine hydrobromide and 2-tetrahydrofuranylmagnesium bromide under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Imidazol-2-yl)-N-methylmethanamine: Similar structure but lacks the tetrahydrofuran moiety.

    1-(1H-Imidazol-2-yl)-N-phenylmethanamine: Contains a phenyl group instead of the tetrahydrofuran ring.

Uniqueness

1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine is unique due to the presence of both the imidazole and tetrahydrofuran rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-N-(oxolan-2-ylmethyl)ethanamine

InChI

InChI=1S/C10H17N3O/c1-8(10-11-4-5-12-10)13-7-9-3-2-6-14-9/h4-5,8-9,13H,2-3,6-7H2,1H3,(H,11,12)

InChI Key

NOGWKBQXESZKJE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1)NCC2CCCO2

Origin of Product

United States

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